molecular formula C12H13BrO2 B1382009 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid CAS No. 1784222-48-5

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Cat. No. B1382009
CAS RN: 1784222-48-5
M. Wt: 269.13 g/mol
InChI Key: NAQRZXGHESSLAF-UHFFFAOYSA-N
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Description

The closest compounds I found are “5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” and “5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol”. These compounds have similar structures to the one you’re interested in .


Molecular Structure Analysis

The molecular structure of similar compounds involves a tetrahydronaphthalene core with a bromine atom and an amine or hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 226.12 to 262.58, and they can exist as solids or liquids .

Scientific Research Applications

Synthesis and Transformation Studies

  • 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has been studied for its potential in synthesizing complex chemical structures. For instance, (Sinyakov et al., 2017) explored the transformation of related compounds into perfluorinated naphthalenes, demonstrating its utility in advanced chemical synthesis.

Biological Evaluation and Activity Studies 2. The compound's derivatives have been explored for biological activities. (Chaitramallu et al., 2017) synthesized and evaluated 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives, highlighting the compound's relevance in medicinal chemistry.

Structure-Affinity Relationship in Receptor Agents 3. Research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, related to 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid, has provided insights into structure-affinity relationships for serotonin receptors. This is evident in the work of (Leopoldo et al., 2004) and (Leopoldo et al., 2007), indicating its potential in neuropsychopharmacology.

Antimicrobial Activity Exploration 4. Derivatives of the compound have been examined for antimicrobial activities. (Sherkar & Bhandarkar, 2015) synthesized and studied 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles, showing its application in developing new antimicrobial agents.

Cytotoxicity and Redox Profile Studies 5. Research has also been conducted on the cytotoxicity and redox profile of related compounds, as demonstrated by (Gouda et al., 2022). This expands the understanding of the compound's biochemical properties and potential therapeutic uses.

Exploration in Dopaminergic Drug Synthesis 6. The compound's analogs have been investigated in the synthesis of dopaminergic drugs, highlighting its significance in neuropharmacology. This is illustrated by (Öztaşkın et al., 2011), who synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a dopaminergic compound.

Metabolic Oxidation Path Studies 7. Studies on the metabolic oxidation path of related compounds, like in (Risch et al., 2015), provide insight into their metabolic processing and potential therapeutic applications.

Safety and Hazards

The similar compounds “5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” and “5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol” are labeled with the GHS07 pictogram, indicating that they can be harmful. They have hazard statements H302, H315, H319, H335, indicating that they can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h2,4,6,8H,1,3,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQRZXGHESSLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
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2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
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2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
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2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 5
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 6
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

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